4-Bromo-2-nitro-1-phenoxybenzene
Overview
Description
“4-Bromo-2-nitro-1-phenoxybenzene” is an organic compound with the molecular weight of 294.1 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “4-Bromo-2-nitro-1-phenoxybenzene” involves electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-nitro-1-phenoxybenzene” can be represented by the InChI code: 1S/C12H8BrNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H .Chemical Reactions Analysis
The chemical reactions of “4-Bromo-2-nitro-1-phenoxybenzene” involve electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
“4-Bromo-2-nitro-1-phenoxybenzene” is a liquid at room temperature .Scientific Research Applications
Organic Chemistry
- Application : 4-Bromo-2-nitro-1-phenoxybenzene is used as a reagent in the synthesis of geminal-dimethyl hydroporphyrins .
- Method of Application : The specific experimental procedures for the synthesis of geminal-dimethyl hydroporphyrins using 4-Bromo-2-nitro-1-phenoxybenzene are not detailed in the sources I found. However, it’s mentioned that this compound was isolated as a by-product in the synthesis process .
- Results or Outcomes : The synthesis of geminal-dimethyl hydroporphyrins has found applications in understanding the electronics of the chlorin macrocycle, the generation of E-ring-functionalized hydroporphyrins, the generation of hydroporphyrin dimers and arrays, and taking steps towards generating N-confused oxidation-resistant hydroporphyrins .
Multistep Synthesis in Organic Chemistry
- Application : 4-Bromo-2-nitro-1-phenoxybenzene can be used in multistep synthesis processes in organic chemistry .
- Method of Application : The specific experimental procedures for using 4-Bromo-2-nitro-1-phenoxybenzene in multistep synthesis are not detailed in the sources I found. However, it’s mentioned that this compound could be involved in a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .
- Results or Outcomes : The outcomes of these multistep synthesis processes can vary depending on the specific reactions and conditions involved .
Optical Behavior Study
- Application : 4-Bromo-2-nitro-1-phenoxybenzene has been used in the study of optical behavior of organic nonlinear optical crystals .
- Method of Application : The specific experimental procedures for studying the optical behavior using 4-Bromo-2-nitro-1-phenoxybenzene are not detailed in the sources I found. However, it’s mentioned that UV-Vis analysis was used to look at the optical properties of a crystal .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the optical properties of organic nonlinear optical crystals .
Intermediate in Chemical Synthesis
- Application : 4-Bromo-2-nitro-1-phenoxybenzene is often used as an intermediate in the synthesis of other chemical compounds .
- Method of Application : The specific experimental procedures for using 4-Bromo-2-nitro-1-phenoxybenzene as an intermediate in chemical synthesis are not detailed in the sources I found. However, it’s mentioned that this compound can be involved in a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination .
- Results or Outcomes : The outcomes of these synthesis processes can vary depending on the specific reactions and conditions involved .
Material Science
- Application : 4-Bromo-2-nitro-1-phenoxybenzene has been used in the study of materials science, particularly in the development of organic nonlinear optical crystals .
- Method of Application : The specific experimental procedures for studying the material properties using 4-Bromo-2-nitro-1-phenoxybenzene are not detailed in the sources I found. However, it’s mentioned that UV-Vis analysis was used to look at the optical properties of a crystal .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the material properties of organic nonlinear optical crystals .
Safety And Hazards
“4-Bromo-2-nitro-1-phenoxybenzene” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment and used only in well-ventilated areas .
properties
IUPAC Name |
4-bromo-2-nitro-1-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEIRSYGYOEBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582982 | |
Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-1-phenoxybenzene | |
CAS RN |
56966-61-1 | |
Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-nitro-1-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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